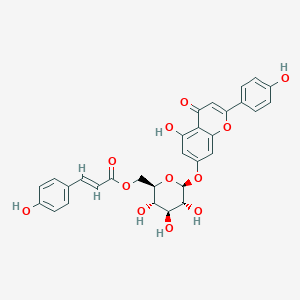
Echinacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Echinacin is a natural product found in Phlomis aurea, Echinops echinatus, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Key Bioactive Compounds
- Alkamides : Stimulate phagocytic activity and block inflammatory pathways.
- Glycoproteins : Enhance immune function and exhibit antiviral properties.
- Polysaccharides : Support immune modulation and improve overall health.
Immune System Modulation
Echinacin has been shown to enhance the immune response, making it useful in preventing and treating infections. Clinical studies indicate that Echinacea preparations can stimulate phagocytosis and increase the production of cytokines, which are crucial for immune defense.
Table 1: Summary of Immunomodulatory Effects
Treatment of Respiratory Infections
This compound is frequently used for managing upper respiratory tract infections, including the common cold. A systematic review revealed mixed results regarding its efficacy in preventing colds; however, some studies suggest it may reduce the duration and severity of symptoms.
Case Study: Common Cold Treatment
A double-blind trial involving 246 healthy adults demonstrated that those taking Echinacea experienced fewer colds compared to the placebo group . This suggests that while it may not prevent colds entirely, it can be beneficial during active infections.
Antiviral Properties
Recent research highlights this compound's potential antiviral effects. It has been studied for its role in mitigating cytokine storms associated with viral infections like COVID-19. Clinical trials indicate that Echinacea can help regulate inflammatory responses during such infections .
Table 2: Antiviral Research Findings
| Virus Type | Study Reference | Effect Observed |
|---|---|---|
| COVID-19 | Decreased cytokine storm levels | |
| Herpes Simplex Virus | Antiviral activity observed |
Dermatological Applications
This compound is also utilized in dermatology for its antiseptic properties. It has been incorporated into topical formulations for treating conditions like eczema, psoriasis, and burns due to its ability to enhance skin healing and reduce inflammation .
Case Study: Eczema Treatment
A clinical trial assessed the efficacy of an Echinacea-based cream on patients with eczema. Results indicated significant improvement in skin condition compared to a control group .
Eigenschaften
CAS-Nummer |
105815-90-5 |
|---|---|
Molekularformel |
C30H26O12 |
Molekulargewicht |
578.5 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-27(36)28(37)29(38)30(42-24)40-19-11-20(33)26-21(34)13-22(41-23(26)12-19)16-4-8-18(32)9-5-16/h1-13,24,27-33,36-38H,14H2/b10-3+/t24-,27-,28+,29-,30-/m1/s1 |
InChI-Schlüssel |
WPQRDUGBKUNFJW-ZZSHFKPLSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O |
Synonyme |
echinacin echinacina B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















